Product packaging for Methyl, iodo-(Cat. No.:CAS No. 16519-98-5)

Methyl, iodo-

Cat. No.: B098503
CAS No.: 16519-98-5
M. Wt: 140.931 g/mol
InChI Key: KPJPHPFMCOKUMW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into Iodomethane (B122720)

The study of iodomethane dates back to the 19th century, with its first synthesis credited to the chemist Charles W. O. Bunsen in 1837. solubilityofthings.com Early investigations into iodomethane were foundational to the development of organic chemistry. Its utility as a methylating agent was recognized early on, making it a key tool for introducing methyl groups into organic molecules. solubilityofthings.comsci-hub.se This capability allowed early chemists to probe the structure and reactivity of various organic compounds, contributing significantly to the burgeoning theories of chemical structure and bonding.

Several methods for the preparation of iodomethane have been developed and refined over the years. A common laboratory-scale synthesis involves the exothermic reaction of iodine with a mixture of methanol (B129727) and red phosphorus, which forms phosphorus triiodide in situ as the iodinating agent. wikipedia.orggeorganics.sk Other established preparation methods include the reaction of dimethyl sulfate (B86663) with potassium iodide, and the reaction of methanol with aqueous hydrogen iodide. wikipedia.orggeorganics.sk

The evolution of academic inquiry into iodomethane saw its use in the development of organometallic chemistry. It is a key precursor for preparing the Grignard reagent, methylmagnesium iodide (MeMgI), which is a valuable source of the methyl anion ("Me⁻") for organic synthesis. wikipedia.orgwikidoc.org Although now somewhat superseded by the commercial availability of methyllithium (B1224462), the preparation of MeMgI from iodomethane is a classic reaction often used in instructional laboratories to demonstrate the principles of Grignard reagent formation. wikidoc.org

Contemporary Significance and Diverse Research Trajectories for Iodomethane

In modern academic research, iodomethane continues to be a compound of significant interest across multiple disciplines. Its role as a methylating agent remains a cornerstone of its use in synthetic organic chemistry, while new research trajectories have emerged in fields such as atmospheric chemistry, geochemistry, and advanced materials science.

Methylation in Organic Synthesis: Iodomethane is an excellent substrate for SN2 substitution reactions due to its steric accessibility and the fact that iodide is a good leaving group. wikipedia.orgchemicalbook.com This makes it a highly effective reagent for the methylation of a wide range of nucleophiles, including those based on carbon, oxygen, sulfur, nitrogen, and phosphorus. wikipedia.orgsci-hub.se Research in this area focuses on developing new and more efficient methylation protocols. For example, studies have demonstrated the effective methylation of carboxylic acids using iodomethane in combination with potassium hydroxide (B78521) in methyl sulfoxide (B87167), a method that utilizes inexpensive reagents under mild conditions. tandfonline.comresearchgate.net It is also used in the iron-catalyzed methylation of arylboron compounds, which has potential applications in the synthesis of pharmaceuticals. oup.com The use of isotopically labeled iodomethane, such as [¹¹C]iodomethane, is crucial in positron emission tomography (PET) studies for radiolabeling drug candidates. oup.comtaylorandfrancis.com

Atmospheric Chemistry: Iodomethane is a significant compound in the study of atmospheric chemistry. It is produced naturally in vast quantities by marine algae, kelp, and phytoplankton, as well as in smaller amounts by terrestrial sources like rice paddies, fungi, and bacteria. wikipedia.orgcopernicus.org It is considered the main organic source of iodine to the atmosphere. copernicus.org Once in the atmosphere, iodomethane and other organoiodine compounds are transported from their oceanic source to the continents, playing a role in the global geochemical cycle of iodine. researchgate.netfrontiersin.org Research in this field investigates the photochemical reactions of iodomethane, its contribution to the formation of cloud condensation nuclei, and its role in the depletion of the ozone layer. copernicus.orgresearchgate.netfrontiersin.org

Geochemistry and Environmental Science: The biogeochemical cycling of iodine is an active area of research, with iodomethane being a key volatile species. frontiersin.org Studies explore the mechanisms of its production in the environment, with estimates suggesting that a significant portion of the annual flux of methyl iodide originates from the open oceans through biological and photochemical processes. frontiersin.org The role of various marine organisms, including bacteria and cyanobacteria, in the production of iodomethane is a subject of ongoing investigation. frontiersin.org Furthermore, research has explored iodomethane as a potential agent for mobilizing metals in the environment. acs.org The geochemistry of iodine in soils and water is also studied to understand the environmental pathways that influence the availability of this essential element. nerc.ac.uk

Spectroscopy and Physical Chemistry: Iodomethane is also a subject of study in physical chemistry and spectroscopy. Its relatively simple structure makes it a good model system for fundamental studies of molecular properties and reaction dynamics. Its physical and chemical properties have been well-characterized and are presented in the tables below.

Physical Properties of Iodomethane

PropertyValueSource
Molecular FormulaCH₃I wikipedia.org
Molar Mass141.939 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.org
OdorPungent, ether-like wikipedia.orgepa.gov
Density2.28 g·mL⁻¹ wikipedia.org
Melting Point-66.5 °C wikipedia.org
Boiling Point42.4 to 42.8 °C wikipedia.org
Solubility in Water14 g·L⁻¹ (at 20 °C) wikipedia.org
Refractive Index (n_D)1.5304 (at 20 °C) wikidoc.orgchemicalbook.com

Chemical Properties and Identifiers

PropertyValueSource
CAS Number74-88-4 wikipedia.org
PubChem CID6328 wikipedia.org
Dipole Moment1.59 D wikidoc.orgchemicalbook.com
Primary Use in ResearchMethylating agent wikipedia.orgchemicalbook.comamericanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2I B098503 Methyl, iodo- CAS No. 16519-98-5

Properties

CAS No.

16519-98-5

Molecular Formula

CH2I

Molecular Weight

140.931 g/mol

InChI

InChI=1S/CH2I/c1-2/h1H2

InChI Key

KPJPHPFMCOKUMW-UHFFFAOYSA-N

SMILES

[CH2]I

Canonical SMILES

[CH2]I

Other CAS No.

16519-98-5

Origin of Product

United States

Advanced Synthetic Methodologies for Iodomethane

Established Laboratory-Scale Synthesis Routes

Several reliable methods for the synthesis of iodomethane (B122720) exist for laboratory applications, each with distinct advantages and reaction parameters.

Phosphorus-Iodine Mediated Synthesis from Methanol (B129727)

A common and effective laboratory preparation of iodomethane involves the reaction of methanol with iodine in the presence of red phosphorus. This exothermic reaction proceeds through the in situ formation of phosphorus triiodide (PI₃), which then acts as the iodinating agent.

The phosphorus triiodide is generated directly in the reaction mixture from red phosphorus and iodine. The iodomethane produced can then be separated from the reaction mixture by distillation.

Dimethyl Sulfate (B86663) and Potassium Iodide Reactions

An alternative laboratory-scale synthesis involves the reaction of dimethyl sulfate with potassium iodide. This method often includes the presence of calcium carbonate.

The chemical equation for this reaction is: (CH₃O)₂SO₂ + KI → CH₃I + CH₃OSO₂OK

This process provides a different pathway to iodomethane, avoiding the use of elemental phosphorus and iodine.

Methanol and Aqueous Hydrogen Iodide Pathways

Iodomethane can also be synthesized through the direct reaction of methanol with aqueous hydrogen iodide (HI). This is a straightforward nucleophilic substitution reaction where the hydroxyl group of methanol is replaced by an iodide ion.

The reaction is represented by the following equation: CH₃OH + HI → CH₃I + H₂O

The resulting iodomethane is typically purified by distillation from the reaction mixture.

Industrial Production and In Situ Generation Methods

On an industrial scale, efficiency, cost-effectiveness, and catalyst recyclability are paramount. The methods employed often differ from laboratory-scale preparations to meet these demands.

Catalytic Preparation Utilizing Solid Phosphoric Acid Catalysts

A notable industrial method for producing iodomethane involves the use of a solid phosphoric acid catalyst. In this process, methanol and potassium iodide serve as the primary raw materials. The reaction is conducted under nitrogen pressure at elevated temperatures.

This method offers several advantages over traditional routes, including improved reaction yields and the ability to recycle the solid phosphoric acid catalyst, which reduces production costs. The use of potassium iodide instead of elemental iodine or dimethyl sulfate is also considered more environmentally friendly. The process can yield iodomethane with a purity of over 98% and a yield exceeding 80%.

Reaction Parameters for Iodomethane Synthesis using Solid Phosphoric Acid Catalyst

Parameter Value
Catalyst Solid Phosphoric Acid
Reactants Methanol, Potassium Iodide
Temperature 50-60 °C
Pressure 0.1-0.5 MPa (Nitrogen)
Reaction Time 3-5 hours
Purity >98%
Yield >80%

This table summarizes the typical reaction conditions for the synthesis of iodomethane using a solid phosphoric acid catalyst, based on described industrial methods.

In Situ Formation in Industrial Processes (e.g., Monsanto and Cativa Processes for Acetic Acid Synthesis)

Iodomethane plays a crucial role as an intermediate that is formed in situ during large-scale industrial processes for the synthesis of acetic acid, such as the Monsanto and Cativa processes.

In both processes, methanol is the initial reactant, which is converted to methyl iodide. This methyl iodide then enters the main catalytic cycle.

Monsanto Process: This process utilizes a rhodium-based catalyst system. The active catalyst, cis-[Rh(CO)₂I₂]⁻, reacts with methyl iodide in what is considered the rate-determining step of the cycle.

Cativa Process: Developed by BP Chemicals, this process employs an iridium-based catalyst, often promoted with ruthenium. The active catalyst, [Ir(CO)₂I₂]⁻, undergoes oxidative addition with methyl iodide to initiate the catalytic cycle. The Cativa process is often favored due to its higher efficiency and reduced by-product formation, particularly at lower water concentrations.

In both of these industrially significant processes, the generation of iodomethane from methanol and an iodide source is a critical preliminary step that enables the subsequent carbonylation to produce acetic acid.

Isotopic Labeling Strategies

Isotopic labeling of iodomethane is a critical technique for a range of scientific investigations, from elucidating reaction mechanisms to in vivo molecular imaging. By replacing atoms with their isotopes, researchers can track the molecule's fate and interactions without significantly altering its chemical properties. This section details the synthetic methodologies for preparing deuterated and carbon-11 (B1219553) labeled iodomethane.

Synthesis of Deuterated Iodomethane (CD3I) for Mechanistic Studies

Deuterated iodomethane (CD3I), also known as methyl-d3 iodide, is an isotopically labeled form of iodomethane where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This substitution is invaluable for mechanistic studies in organic chemistry, as the deuterium label allows for the tracking of methyl groups through complex reaction pathways. Furthermore, CD3I is a key precursor for introducing deuterated methyl groups into more complex molecules, facilitating studies in drug metabolism and pharmacokinetics.

The primary route for synthesizing deuterated iodomethane involves the iodination of deuterated methanol (CD3OD). Various iodinating agents can be employed, leading to several effective synthetic methods.

One common laboratory method involves the reaction of deuterated methanol with red phosphorus and elemental iodine. In this procedure, red phosphorus and iodine react to form phosphorus triiodide (PI3) in situ, which then reacts with deuterated methanol to yield the desired product. A typical synthesis involves slowly adding a mixture of red phosphorus and iodine to deuterated methanol, followed by heating to drive the reaction to completion. The resulting deuterated iodomethane is then purified by distillation.

Another established method utilizes trimethylsilyl (B98337) iodide (TMSI) as the iodinating agent. Deuterated methanol is treated with TMSI in a suitable solvent, such as dry dichloromethane, to produce deuterated iodomethane. This reaction is often carried out at low temperatures initially and then allowed to warm to room temperature.

A third approach employs hydroiodic acid. Deuterated methanol is reacted with a concentrated solution of hydroiodic acid, typically with heating, to produce deuterated iodomethane. The product can then be isolated by distillation.

Method Reagents Typical Conditions Key Advantages
Red Phosphorus and IodineDeuterated methanol, Red phosphorus, IodineHeating (e.g., 65°C)Utilizes readily available reagents.
Trimethylsilyl Iodide (TMSI)Deuterated methanol, TMSI, Dichloromethane0°C to room temperatureOften requires no further purification.
Hydroiodic AcidDeuterated methanol, Hydroiodic acidHeating (e.g., 40-50°C)A direct method for iodination.

This table presents a summary of common synthetic methods for deuterated iodomethane.

The application of CD3I in mechanistic studies often relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the deuterium label provides a distinct signal to follow the course of a reaction.

Radiosynthesis of Carbon-11 Labeled Iodomethane ([11C]CH3I) for Tracer Applications

Carbon-11 labeled iodomethane ([11C]CH3I) is a paramount precursor in the field of positron emission tomography (PET). Due to the short half-life of carbon-11 (approximately 20.4 minutes), the radiosynthesis of [11C]CH3I must be rapid, efficient, and high-yielding. [11C]CH3I serves as a versatile reagent for introducing the positron-emitting 11C isotope into a wide array of biologically active molecules, creating tracers for in vivo imaging of various physiological and pathological processes.

The production of [11C]CH3I typically begins with the generation of [11C]carbon dioxide ([11C]CO2) in a cyclotron. The [11C]CO2 is then converted to [11C]CH3I through a multi-step process.

A prevalent method, often referred to as the "wet method," involves the reduction of [11C]CO2 to [11C]methanol ([11C]CH3OH). This is commonly achieved by trapping the [11C]CO2 in a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). The resulting [11C]methoxide is then hydrolyzed to produce [11C]methanol. Subsequently, the [11C]methanol is iodinated, typically by reaction with hydroiodic acid, to form [11C]CH3I.

An alternative gas-phase method involves the catalytic hydrogenation of [11C]CO2 to produce [11C]methane ([11C]CH4). The [11C]methane is then reacted with iodine vapor at high temperatures to yield [11C]CH3I.

Once synthesized, [11C]CH3I is swiftly used in subsequent labeling reactions. These are typically methylation reactions where the [11C]methyl group is transferred to a suitable precursor molecule. This allows for the synthesis of a diverse range of PET tracers.

Parameter Details
Radionuclide Carbon-11 (11C)
Half-life ~20.4 minutes
Primary Precursor [11C]Carbon Dioxide ([11C]CO2)
Key Intermediate [11C]Methanol ([11C]CH3OH)
Common Application Precursor for PET tracer synthesis

This table summarizes the key characteristics and production pathway for [11C]iodomethane.

The rapid and efficient synthesis of [11C]CH3I is crucial for the widespread application of PET imaging in both clinical diagnostics and biomedical research, enabling the non-invasive study of biological processes at the molecular level.

Elucidation of Reaction Mechanisms Involving Iodomethane

Oxidative Addition Processes in Transition Metal Catalysis

Beyond its role in classic organic reactions, iodomethane (B122720) is a key reagent in organometallic chemistry, particularly in oxidative addition reactions with low-valent transition metal complexes. This process is a fundamental step in many catalytic cycles, such as the Monsanto and Cativa processes for acetic acid synthesis.

The oxidative addition of iodomethane to square planar rhodium(I) complexes, such as Vaska's complex ([RhCl(CO)(PPh₃)₂]), has been extensively studied. In this reaction, the rhodium center is oxidized from Rh(I) to Rh(III), and its coordination number increases from four to six. The reaction involves the cleavage of the C-I bond and the formation of new Rh-C (methyl) and Rh-I (iodo) bonds.

Kinetic studies have shown that the reaction mechanism is complex and can proceed through several pathways, often influenced by the solvent. A common mechanism involves a direct SN2-type attack of the electron-rich metal center on the methyl carbon of iodomethane. This forms a five-coordinate cationic intermediate, [Rh(CH₃)Cl(CO)(PPh₃)₂]⁺, which then rapidly coordinates the iodide ion to form the final octahedral Rh(III) product. The initial nucleophilic attack by the rhodium center is typically the rate-determining step. The polarity of the solvent plays a crucial role, with polar solvents favoring pathways that involve charged intermediates.

Radical and Photochemical Reaction Pathways

In condensed phases, such as on surfaces or within ice matrices, iodomethane can undergo decomposition when irradiated with low-energy electrons (LEEs). aip.orgnih.gov This process is relevant in various fields, including astrochemistry, where such reactions on ice-covered dust grains can lead to the formation of complex organic molecules. rsc.org The interaction of LEEs with condensed molecules can initiate chemical reactions that are distinct from gas-phase processes. mdpi.comresearchgate.net

Electron-stimulated reactions of iodomethane can be initiated by either the primary high-energy electron beam or, more significantly, by the abundance of low-energy secondary electrons produced when the primary radiation interacts with the condensed-phase medium (e.g., a water ice layer). aip.org These LEEs can induce reactions through processes like dissociative electron attachment (DEA). aip.org

Studies on the electron-stimulated reactions of methyl iodide co-adsorbed with amorphous solid water (ice) have shown that the primary products are methyl radicals (CH3•) and solvated iodide anions (I-). nih.gov The cross-section for this electron-stimulated decomposition of MeI in the condensed phase is comparable to the gas-phase value. nih.gov

The methyl radicals generated are highly reactive and can participate in a variety of subsequent reactions within the condensed matrix: nih.govmdpi.com

Radical Combination: Methyl radicals can combine with each other to form ethane (B1197151) (C2H6).

Reaction with Parent Molecule: Reactions between methyl radicals and parent MeI molecules can occur.

Formation of Other Products: Within MeI clusters, reactions of methyl radicals lead to the formation of ethyl iodide (C2H5I) and diiodomethane (B129776) (CH2I2). nih.gov

Reactions with Water Dissociation Products: When co-adsorbed with water, reactions between methyl radicals and the dissociation products of water (e.g., H•, OH•) can form methane (B114726) (CH4) and methanol (B129727) (CH3OH). nih.gov Carbon dioxide (CO2) formation has also been observed. nih.gov

The photodissociation of iodomethane, particularly in the ultraviolet (UV) region known as the A-band, is a benchmark system for studying fundamental photochemical dynamics. researchgate.net Excitation with UV light promotes the molecule to repulsive electronic states, leading to the rapid cleavage of the C-I bond. researchgate.netresearchgate.net

Upon UV photoexcitation, iodomethane dissociates primarily into a methyl radical (CH3) and an iodine atom. The iodine atom can be formed in either its ground electronic state (I(2P3/2)) or its first electronically excited state, known as spin-orbit excited iodine (I*(2P1/2)). researchgate.net The branching ratio between these two product channels is highly dependent on the excitation wavelength.

Time-resolved studies with femtosecond laser pulses allow for the real-time observation of the C-I bond breaking. researchgate.net These experiments map the evolution of the molecule from its excited state to the final products. The dynamics are governed by the potential energy surfaces of the excited states. For instance, excitation to the B-band involves predissociation, where the molecule is initially excited to a bound Rydberg state before non-adiabatically coupling to a lower-lying dissociative state, which then leads to the products CH3 + I*. researchgate.net

The distribution of the available energy into the translational and internal (vibrational, rotational) energy of the fragments provides deep insight into the dissociation dynamics. nih.gov Studies at 193 nm have shown that most of the ground state iodine atoms (I(2P3/2)) are produced in correlation with highly internally excited methyl radicals. nih.gov

Dissociative photoionization studies, where the molecule is ionized and dissociates simultaneously, reveal a more complex landscape of products. hi.isrsc.org Depending on the photon energy, various fragment ions can be formed, including CH3+, I+, and CH2I+. hi.isnih.gov The branching ratios among these ionic fragments are energy-dependent. For example, in the 11-27 eV range, ten different fragment ions have been identified. rsc.org At certain energies, intramolecular charge transfer can occur prior to dissociation, influencing the final product distribution. nih.gov

Table 2: Major Product Channels in Iodomethane Photodissociation/Photoionization

Process Excitation Primary Products Reference
Photodissociation UV (A-band) CH3 + I(2P3/2) / I*(2P1/2) researchgate.netresearchgate.net
Predissociation UV (B-band) CH3 + I*(2P1/2) researchgate.net
Dissociative Photoionization VUV (12-13 eV) CH3+ + I hi.isnih.gov
Dissociative Photoionization VUV (~16 eV) CH2I+ + H hi.is

Methyl radicals (CH3•), generated from the photodissociation of iodomethane, are key intermediates in atmospheric and combustion chemistry. researchgate.net In the presence of oxygen, these radicals can undergo oxidation reactions, leading to a variety of products. acs.org The oxidation of methyl radicals is a fundamental process that contributes to the formation of oxygenated volatile organic compounds and ultimately to species like formaldehyde (B43269), carbon monoxide, and carbon dioxide. copernicus.orgresearchgate.net

The initial step in the oxidation of a methyl radical is its reaction with molecular oxygen (O2) to form a methylperoxy radical (CH3O2•). researchgate.net

CH3• + O2 → CH3O2•

This reaction is typically fast and is a crucial step in the atmospheric oxidation chain. researchgate.net The fate of the methylperoxy radical depends on the ambient conditions, particularly the concentration of other radical species like nitric oxide (NO) or other peroxy radicals.

In environments with sufficient NO, the methylperoxy radical can react to form a methoxy (B1213986) radical (CH3O•) and nitrogen dioxide (NO2). copernicus.org

CH3O2• + NO → CH3O• + NO2

The methoxy radical is also highly reactive and can subsequently react with O2 to produce formaldehyde (HCHO) and a hydroperoxyl radical (HO2•). copernicus.org

CH3O• + O2 → HCHO + HO2•

Formaldehyde itself can be further oxidized or photolyzed in the atmosphere. researchgate.net These reaction sequences are important for understanding atmospheric radical cycles and the formation of secondary pollutants. acs.orgcopernicus.org In the absence of high concentrations of NO, methylperoxy radicals can undergo self-reaction or cross-reactions with other peroxy radicals, leading to different sets of products, including methanol and formaldehyde.

Organocatalytic Roles of Iodomethane

Application as a C1 Organocatalyst in Functionalization Reactions

Recent research has identified iodomethane as an effective C1 organocatalyst for the aerobic ortho-selective trifluoromethylation of pyridines. sciengine.comresearchgate.net This transformation is significant as it provides a transition-metal-free method for the introduction of a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, onto a pyridine (B92270) ring. researchgate.net In this process, trifluoroacetic acid (TFA) is utilized as an inexpensive and readily available source of the trifluoromethyl group. sciengine.comresearchgate.net

The reaction demonstrates good functional group compatibility and has been successfully applied to the late-stage functionalization of pyridine-containing drug molecules. researchgate.net This organocatalytic system highlights a novel application of iodomethane beyond its traditional use as a stoichiometric methylating agent.

Table 1: Selected Examples of Iodomethane-Catalyzed Ortho-Trifluoromethylation of Pyridines

Entry Substrate Product Yield (%)
1 Pyridine 2-(Trifluoromethyl)pyridine 85
2 4-Methylpyridine 4-Methyl-2-(trifluoromethyl)pyridine 78
3 4-Methoxypyridine 4-Methoxy-2-(trifluoromethyl)pyridine 72
4 4-Chloropyridine 4-Chloro-2-(trifluoromethyl)pyridine 65

Data is illustrative and based on findings reported in the scientific literature.

Mechanistic Studies of Organocatalyzed Transformations

Mechanistic investigations into the iodomethane-catalyzed trifluoromethylation of pyridines have revealed a distinct reaction pathway that underscores its catalytic role. sciengine.comresearchgate.net The proposed mechanism involves the initial reaction of iodomethane with the pyridine substrate.

The key steps of the catalytic cycle are as follows:

N-Methylation: Iodomethane selectively reacts with the pyridine starting material to form an N-methylpyridinium iodide intermediate. sciengine.comresearchgate.net This step activates the pyridine ring towards nucleophilic attack.

Nucleophilic Attack: The decarboxylation of trifluoroacetic acid generates a trifluoromethyl anion. This anion then acts as a nucleophile, attacking the activated N-methylpyridinium iodide. researchgate.net

Aerobic Rearomatization: The resulting intermediate undergoes aerobic rearomatization to yield the ortho-trifluoromethylated pyridine product. researchgate.net

Catalyst Regeneration: In the process of rearomatization, the methyl group is eliminated, and iodomethane is regenerated, thus completing the catalytic cycle and allowing it to participate in subsequent transformations.

This mechanism clarifies how iodomethane functions as a catalyst, being regenerated at the end of the reaction, rather than being consumed as a reagent. sciengine.comresearchgate.net The selectivity for the ortho position is a notable feature of this transformation.

Advanced Applications of Iodomethane in Organic Synthesis

Methylation Reagent in Complex Molecule Synthesis

Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry. bionity.com Iodomethane (B122720) is a premier agent for this purpose, enabling the alkylation of a wide range of nucleophiles including those based on carbon, oxygen, nitrogen, and sulfur. wikipedia.org

One of the most powerful applications of iodomethane is in the alkylation of enolates, a cornerstone reaction for the formation of carbon-carbon bonds. cambridge.orgpatsnap.com Enolates, generated by the deprotonation of a carbonyl compound at the α-carbon, are potent carbon nucleophiles. vanderbilt.edu The reaction with iodomethane proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic methyl group of iodomethane, displacing the iodide ion. libretexts.orglibretexts.org

This method is highly effective for introducing a methyl group at the α-position of ketones, esters, and other carbonyl compounds. libretexts.org For instance, in the malonic ester synthesis, diethyl malonate is deprotonated with a base like sodium ethoxide to form an enolate, which is then alkylated with iodomethane. libretexts.org Subsequent hydrolysis and decarboxylation yield a carboxylic acid with two additional carbon atoms compared to the initial alkyl halide. libretexts.orglibretexts.org A key advantage of using iodomethane in enolate alkylation is its tendency to favor C-alkylation over O-alkylation, particularly with stabilized enolates derived from 1,3-dicarbonyl compounds. wikipedia.orgchemicalbook.com

Table 1: Examples of Enolate Alkylation using Iodomethane
Starting MaterialBaseProductSignificance
CyclohexanoneLithium diisopropylamide (LDA)2-MethylcyclohexanoneFormation of an α-methyl ketone.
Diethyl malonateSodium ethoxide (NaOEt)Diethyl methylmalonateKey intermediate in the malonic ester synthesis. libretexts.org
Ethyl acetoacetateSodium ethoxide (NaOEt)Ethyl 2-methylacetoacetateSynthesis of substituted β-keto esters.

Iodomethane is extensively used for the O-methylation of hydroxyl-containing compounds such as carboxylic acids, phenols, and alcohols. juniperpublishers.comeurekaselect.com This reaction typically requires a base to deprotonate the acidic hydroxyl group, forming a more nucleophilic alkoxide or carboxylate anion that subsequently attacks the iodomethane. wikipedia.orgchemicalbook.com

For carboxylic acids, bases like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate the formation of methyl esters in high yields under mild conditions. researchgate.nettandfonline.com This method is often preferred due to the use of inexpensive reagents. researchgate.net Similarly, the hydroxyl groups of alcohols and phenols are readily methylated with iodomethane in the presence of bases such as potassium carbonate or sodium hydroxide. juniperpublishers.comreddit.com This transformation is crucial in natural product synthesis and for protecting hydroxyl groups. juniperpublishers.com

While iodomethane itself is an achiral molecule, it is a key reagent in diastereoselective and enantioselective methylation reactions. The stereochemical outcome of the reaction is controlled by the substrate and the reaction conditions, often involving the use of chiral auxiliaries or catalysts.

In diastereoselective methylation, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the approach of the iodomethane to a specific face of the enolate. After the methylation step, the auxiliary is removed, yielding an enantiomerically enriched product. A classic example is the use of Evans' chiral auxiliaries (oxazolidinones) to control the stereochemistry of α-alkylation of carboxylic acid derivatives.

Enantioselective methylation strategies often employ a chiral base or a phase-transfer catalyst to create a chiral environment around the prochiral enolate. This chiral environment favors the attack of iodomethane from one direction over the other, leading to the preferential formation of one enantiomer. These advanced stereocontrolled methods are indispensable for the synthesis of complex, biologically active molecules where specific stereoisomers are required.

Precursor for Organometallic Reagents (e.g., Methylmagnesium Iodide)

Iodomethane is a vital starting material for the preparation of several important organometallic reagents. Most notably, it is used to synthesize methylmagnesium iodide (MeMgI), a Grignard reagent. wikipedia.orgchemicalbook.com The reaction involves the direct addition of magnesium metal to iodomethane, typically in an anhydrous ether solvent. orgsyn.org

Methylmagnesium iodide is a powerful nucleophilic source of a methyl group ("Me⁻") and is widely used in organic synthesis for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides. wikipedia.org Although commercially available methyllithium (B1224462) has superseded its use in some areas, the preparation of MeMgI from iodomethane remains a common and illustrative example of Grignard reagent formation in instructional laboratories. chemicalbook.combionity.com

Carbonylation Reactions in Industrial Chemical Production

Iodomethane plays a critical, albeit often in situ generated, role in large-scale industrial carbonylation processes. The most prominent examples are the Monsanto and Cativa processes for the synthesis of acetic acid from methanol (B129727) and carbon monoxide. wikipedia.orgbionity.com

In these catalytic cycles, methanol first reacts with hydrogen iodide to form iodomethane. wikipedia.org The iodomethane then undergoes oxidative addition to a rhodium(I) (Monsanto) or iridium(I) (Cativa) metal center. researchgate.net Following this, a migratory insertion of carbon monoxide into the metal-methyl bond forms an acetyl-metal complex. mdpi.com Finally, reductive elimination or hydrolysis releases the acetyl group as acetyl iodide, which is then hydrolyzed to produce acetic acid and regenerate the hydrogen iodide catalyst. wikipedia.orgchemicalbook.com The Cativa process is generally favored due to its higher efficiency and operation at lower water concentrations. wikipedia.org These processes represent a major application of transition metal catalysis in the chemical industry, with iodomethane acting as the crucial link between the methanol feedstock and the catalytic cycle. acs.org

Table 2: Industrial Carbonylation Processes Involving Iodomethane
ProcessCatalystReactantsKey IntermediateProduct
Monsanto ProcessRhodium complexMethanol, Carbon MonoxideIodomethane (in situ)Acetic Acid
Cativa ProcessIridium complexMethanol, Carbon MonoxideIodomethane (in situ)Acetic Acid

Annulation Reactions and C1 Chemistry Contributions

Iodomethane serves as a fundamental C1 building block in various synthetic transformations, including annulation reactions. acs.org Annulations are processes that form a new ring onto a molecule. Recent research has demonstrated the utility of iodomethane in palladium-catalyzed [2 + 2 + 1] annulation reactions. rsc.orgnih.gov

In one example, iodomethane participates in a reaction with 3-iodochromones and bridged olefins to construct complex, chromone-containing polycyclic compounds. rsc.orgnih.gov This methodology highlights the ability of iodomethane to contribute a single carbon atom in a sophisticated, metal-catalyzed ring-forming cascade. Such contributions to C1 chemistry are valuable for efficiently building molecular complexity from simple, readily available precursors. rsc.orgnih.gov

Functionalization of Heterocyclic Compounds (e.g., Ortho-Selective Trifluoromethylation of Pyridines)

Iodomethane (methyl iodide) has been identified as an effective organocatalyst for the aerobic ortho-selective trifluoromethylation of pyridines. sciengine.comsciengine.com This method provides a transition-metal-free pathway for the synthesis of trifluoromethylated pyridines, which are of significant interest in medicinal chemistry and materials science. sciengine.comchemistryviews.org The process utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source for the trifluoromethyl group. sciengine.comsciengine.com

The reaction is proposed to proceed through a mechanism involving the formation of an N-methylpyridinium iodide intermediate. sciengine.comsciengine.comresearchgate.net Iodomethane selectively reacts with the pyridine (B92270) starting material to form this pyridinium (B92312) salt. sciengine.comresearchgate.net Subsequently, the decarboxylation of trifluoroacetic acid generates a trifluoromethyl anion. sciengine.comsciengine.com This anion then acts as a nucleophile, attacking the N--methylpyridinium intermediate. sciengine.com The final step involves aerobic rearomatization to yield the ortho-trifluoromethylated pyridine product. sciengine.comsciengine.com This process demonstrates good functional group compatibility and can be applied to the late-stage functionalization of complex pyridine-containing molecules. sciengine.comresearchgate.net

Research Findings:

Studies have demonstrated the efficacy of iodomethane as a C1 organocatalyst in this transformation. sciengine.comsciengine.com The reaction conditions typically involve heating the pyridine substrate with a catalytic amount of iodomethane and a stoichiometric amount of trifluoroacetic acid in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) under an air atmosphere. sciengine.com The process shows high ortho-selectivity, which is attributed to the directing effect of the N-methyl group in the pyridinium intermediate.

The scope of the reaction has been explored with various substituted pyridines. The electronic properties of the substituents on the pyridine ring influence the reaction efficiency. Generally, electron-donating groups and some electron-withdrawing groups are well-tolerated.

Table 1: Ortho-Selective Trifluoromethylation of Para-Substituted Pyridines

Reaction conditions: pyridine (0.1 mmol), CH₃I (25 mol%), and TFA (3.0 equiv.) in NMP (0.5 mL) were stirred at 180 °C for 16 h under an air atmosphere. Isolated yields are given. sciengine.com

EntrySubstrate (Pyridine Derivative)ProductYield (%)
14-methylpyridine2-trifluoromethyl-4-methylpyridine75
24-methoxypyridine2-trifluoromethyl-4-methoxypyridine68
34-phenylpyridine2-trifluoromethyl-4-phenylpyridine72
44-tert-butylpyridine2-trifluoromethyl-4-tert-butylpyridine81
54-chloropyridine2-trifluoromethyl-4-chloropyridine55

Table 2: Ortho-Selective Trifluoromethylation of Meta- and Ortho-Substituted Pyridines

Reaction conditions: pyridine (0.1 mmol), CH₃I (25 mol%), and TFA (3.0 equiv.) in NMP (0.5 mL) were stirred at 180 °C for 16 h under an air atmosphere. Isolated yields are given. sciengine.com

EntrySubstrate (Pyridine Derivative)ProductYield (%)
13-methylpyridine2-trifluoromethyl-3-methylpyridine65
23-methoxypyridine2-trifluoromethyl-3-methoxypyridine58
32-methylpyridine6-trifluoromethyl-2-methylpyridine45
42-chloropyridine6-trifluoromethyl-2-chloropyridine32

This method represents a significant advancement in the functionalization of heterocyclic compounds, offering a more environmentally friendly and economical alternative to traditional transition-metal-catalyzed reactions. sciengine.com The use of iodomethane as a simple C1 organocatalyst opens new avenues for the synthesis of valuable fluorinated organic molecules. sciengine.com

Computational Chemistry and Theoretical Investigations of Iodomethane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to investigate various aspects of iodomethane's chemical behavior.

DFT calculations are instrumental in determining the optimized geometries and energies of reactants, products, and the transition states that connect them on the potential energy surface. mcmaster.calibretexts.orgnih.gov The process of geometry optimization seeks to find the arrangement of atoms that corresponds to a minimum energy, representing a stable molecule (reactant or product), or a first-order saddle point, representing a transition state. mcmaster.calibretexts.org

In the study of reactions involving iodomethane (B122720), such as nucleophilic substitution (SN2) reactions, DFT methods are employed to calculate the energies of the reactants (e.g., iodomethane and a nucleophile), the products, and the transition state. nih.gov For instance, in the reaction of iodomethane with hydroxylamine (B1172632) or the amineoxide anion, DFT calculations have been used to model the five-coordinate carbon atom in the transition state structure, which is characteristic of an SN2 mechanism. researchgate.net The B3LYP functional is a commonly used method for these types of calculations. researchgate.netnih.gov The energy difference between the reactants and the transition state provides the activation energy, a crucial parameter for understanding reaction rates.

Frequency calculations are typically performed after geometry optimization to confirm the nature of the stationary point. reddit.com A stable molecule will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. reddit.com

Table 1: Representative Data from DFT Geometry Optimization of an SN2 Reaction Involving Iodomethane Note: This table is illustrative and compiles typical bond length changes observed in DFT studies of SN2 reactions with iodomethane. Specific values depend on the nucleophile and the level of theory.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in chemical reactions and are often referred to as frontier orbitals. libretexts.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key concept in describing chemical reactivity. ic.ac.ukwuxiapptec.com

For iodomethane, the LUMO is the antibonding σ* orbital associated with the C-I bond. ic.ac.uk In an SN2 reaction, a nucleophile donates electrons from its HOMO into the LUMO of iodomethane. ic.ac.ukyoutube.com This electron donation populates the antibonding orbital, leading to the weakening and eventual cleavage of the C-I bond. The energy of the LUMO of iodomethane is relatively low compared to other methyl halides (like fluoromethane), which contributes to its high reactivity in SN2 reactions. ic.ac.uk The shape of the LUMO is also significant; it has a large lobe on the carbon atom and another on the iodine atom, allowing for effective overlap with the incoming nucleophile's HOMO during the backside attack characteristic of SN2 reactions. ic.ac.uk

Standard DFT functionals, such as B3LYP, can sometimes inadequately describe long-range electron correlation effects, which are responsible for dispersion forces (van der Waals interactions). researchgate.netnih.govchemrxiv.org To address this, dispersion corrections can be added to the DFT calculations. The Grimme D3 dispersion correction is a widely used method. researchgate.net These corrections have been shown to be important in accurately calculating the energies of reactions involving iodomethane, particularly when non-covalent interactions play a significant role. researchgate.netnih.gov The inclusion of dispersion corrections generally leads to a "shrinking" of the molecular size, which can improve agreement with experimental data. rsc.org

Chemical reactions are often carried out in a solvent, and the solvent can have a significant effect on reaction rates and mechanisms. nih.gov Explicitly modeling all solvent molecules is computationally very expensive. nih.gov Implicit solvent models offer a computationally efficient alternative by treating the solvent as a continuous medium with a specific dielectric constant. onetep.orgfaccts.depitt.edu The Integral-Equation-Formalism Polarizable Continuum Model (IEF-PCM) and the Conductor-like Polarizable Continuum Model (C-PCM) are examples of such models. researchgate.netfaccts.de These models create a cavity around the solute molecule and calculate the electrostatic interaction between the solute and the surrounding dielectric continuum. onetep.org Studies on the oxidative addition of iodomethane to rhodium complexes have demonstrated the importance of including both dispersion corrections and an implicit solvent model to obtain accurate reaction energies. researchgate.netnih.gov

Reaction Kinetics Modeling and Simulation

Reaction kinetics modeling uses mathematical models to describe the rates of chemical reactions. iokinetic.com For reactions involving iodomethane, kinetic models can be developed based on experimental data, often obtained from techniques like NMR spectroscopy that monitor the concentration of reactants and products over time. rsc.org The data can then be used to determine rate constants and activation parameters.

Simulations can be performed using software that solves the differential equations describing the reaction mechanism. rsc.orgchemrxiv.org This allows for the prediction of reaction behavior under different conditions, such as varying temperatures or reactant concentrations. mt.com For example, kinetic modeling has been used to study the SN2 reactions between iodoalkanes and nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org These models can help in understanding complex reaction networks and optimizing reaction conditions.

Theoretical Studies of Intermolecular Interactions (e.g., Iodine Bonding)

Iodomethane can participate in a type of non-covalent interaction known as iodine bonding. nih.gov This is a specific case of halogen bonding, where the iodine atom acts as a Lewis acid, interacting with a Lewis base. researchgate.netprinceton.edu The origin of this interaction lies in the anisotropic distribution of electron density around the iodine atom. A region of positive electrostatic potential, known as a "σ-hole," exists on the iodine atom along the extension of the C-I covalent bond. researchgate.net This positive σ-hole can interact favorably with electron-rich regions of other molecules, such as lone pairs on oxygen or nitrogen atoms. researchgate.net

Theoretical studies, often using DFT, have been conducted to investigate the structure and stability of complexes formed between iodomethane and other molecules through iodine bonding. nih.govacs.org For example, the interaction between iodomethane and chloropicrin (B1668804) has been studied theoretically, revealing that iodine-bonded aggregates are stable. nih.govacs.org These studies suggest that iodine bonding can play a role in stabilizing mixtures containing iodomethane. nih.govacs.org The strength of these iodine bonds can be estimated through computational methods.

Table 2: Characteristics of Iodine Bonding in Iodomethane This table summarizes general findings from theoretical studies on iodine bonding.

Computational Fluid Dynamics (CFD) in Reaction and Transport Phenomena

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. tudelft.nlresolvedanalytics.com In the context of chemical engineering, CFD is a powerful tool for modeling and simulating chemical reactions in various types of reactors. researchgate.netsemanticscholar.org It can provide detailed information about flow patterns, mixing, heat transfer, and mass transport within a reactor. tudelft.nlresolvedanalytics.com

While specific CFD studies focusing exclusively on iodomethane are not prevalent in the literature, the principles of CFD are applicable to processes involving this compound. For any reaction system with iodomethane, CFD can be used to:

Optimize Reactor Design: Simulate how changes in reactor geometry or operating conditions (e.g., flow rate, temperature) affect reaction performance. resolvedanalytics.com

Study Mixing Effects: Analyze the mixing of iodomethane with other reactants in a continuous or batch reactor, which is crucial for achieving desired reaction rates and product selectivity.

Analyze Heat Transfer: Model temperature distribution within a reactor, which is important for controlling exothermic or endothermic reactions involving iodomethane.

Scale-Up Processes: Use simulation results to guide the scale-up of a chemical process from the laboratory to an industrial scale.

CFD simulations combine fluid dynamics equations with chemical kinetics models to provide a comprehensive picture of the reactor's behavior. researchgate.net This allows engineers to investigate and optimize reaction processes in a virtual environment, potentially reducing the need for extensive and costly experimental work.

Iodomethane in Environmental Biogeochemistry and Atmospheric Chemistry

Biogenic Production Mechanisms

The majority of global iodomethane (B122720) is produced through biological processes. A diverse range of marine and terrestrial organisms, from microscopic plankton to higher plants, contribute to its formation. These biogenic pathways are crucial in understanding the flux of iodine into the atmosphere, where it can influence atmospheric chemistry, including ozone depletion and particle formation.

Oceanic Production by Marine Phytoplankton, Algae, and Kelp

The world's oceans are the largest source of biogenic iodomethane, with production estimated to be greater than 214,000 tons annually. wikipedia.org Marine phytoplankton, cyanobacteria, and various types of algae are the primary producers. frontiersin.orgresearchgate.net

Elevated concentrations of iodomethane have been observed in the algal beds of species like Laminaria digitata and the giant kelp Macrocystis pyrifera. nih.gov Studies on the filamentous brown alga Ectocarpus siliculosus have also identified iodomethane as a predominant volatile emission. nih.gov While phytoplankton are a significant source, the production pathways are not fully understood, with known oceanic sources accounting for a fraction of the total ocean-atmosphere flux. researchgate.net Research suggests that the production and release of iodomethane are linked to the turnover of algal biomass. researchgate.net

Marine Organism Type Role in Iodomethane Production Estimated Global Annual Production (Oceanic)
Phytoplankton & CyanobacteriaPrimary producers of biogenic alkyl-iodides in the atmosphere. frontiersin.org> 214,000 tons wikipedia.org
Algae (e.g., Laminaria digitata)Significant emissions observed in algal beds. nih.gov
Kelp (e.g., Macrocystis pyrifera)High levels of iodomethane found in kelp beds. nih.gov
DiatomsPresumed source of iodine observed above sea ice. nih.gov

Terrestrial Production by Rice Plantations, Fungi, and Bacteria

While marine environments are the dominant source, terrestrial ecosystems also contribute significantly to the global iodomethane budget.

Rice Plantations: Rice paddies are a notable terrestrial source of iodomethane. wikipedia.org The plants themselves possess the ability to methylate iodide, and it is estimated that emissions from rice fields contribute approximately 5% to the global flux of iodomethane. nih.gov The emission from the shoots of the rice plant is more significant than from the flooded soil surface. nih.gov

Fungi and Bacteria: A wide variety of terrestrial fungi and bacteria are capable of producing iodomethane. wikipedia.orgresearchgate.net Studies have demonstrated that diverse terrestrial bacteria can methylate iodide, and this ability is widespread across different taxonomic groups. asm.orgfrontiersin.org For instance, certain wood-rotting fungi have been reported to possess halide-methylating abilities. asm.org Bacterial production of iodomethane is often stimulated by the availability of a carbon substrate. frontiersin.org Research has shown that numerous aerobic bacteria can produce iodomethane, with some strains like Rhizobium sp. showing particularly high production rates. asm.org

Terrestrial Source Key Organisms/Factors Significance
Rice PlantationsRice plants methylate iodide. nih.govContribute ~5% to the global iodomethane flux. nih.gov
FungiWood-rotting fungi. asm.orgPossess halide-methylating abilities. asm.org
BacteriaWide variety of terrestrial bacteria (e.g., Rhizobium sp., Methylosinus trichosporium). asm.orgWidespread ability to methylate iodide, contributing to iodine transfer from terrestrial ecosystems to the atmosphere. asm.org

Enzymatic and Photochemical Pathways in Natural Systems

The biological formation of iodomethane involves specific biochemical pathways. The primary enzymatic mechanism involves the action of methyltransferase enzymes. nih.gov

Enzymatic Pathways: The key process is the nucleophilic attack of an iodide ion on the electrophilic methyl group of S-adenosyl-L-methionine (SAM), which serves as the methyl donor. nih.govasm.org This reaction is catalyzed by halide/bisulfide methyltransferases. nih.gov Such enzymes have been identified in various organisms, including plants like cabbage (Brassica oleracea). nih.gov This enzymatic methylation is a common pathway for transforming inorganic iodide into its volatile methylated form. nih.gov

Photochemical Pathways: In addition to direct enzymatic production, iodomethane is also formed in seawater through photochemical reactions. This process involves the reaction between photochemically produced methyl radicals (CH₃•) and iodine atoms (I•). frontiersin.orgnih.gov The methyl radicals themselves can originate from the photochemical degradation of dissolved organic material. researchgate.net This pathway is considered a significant contributor to iodomethane concentrations in the open ocean. researchgate.net

Abiotic Formation Pathways in Terrestrial and Aquatic Environments

Besides direct biological production, iodomethane can also be formed through non-biological chemical processes in the environment. These abiotic pathways are influenced by the presence of specific minerals, organic matter, and light.

Role of Manganese Oxides and Organic Matter in Soil Formation

In terrestrial environments, particularly in soils, manganese oxides play a crucial role as catalysts in the abiotic formation of iodomethane. nih.gov The mineral birnessite (δ-MnO₂), a common form of manganese oxide, can initiate the formation of methyl iodide in the presence of iodide and natural organic matter (NOM). nih.govresearchgate.net

This process is observed to occur under acidic conditions (pH 4-5). researchgate.net At this pH, iodide is oxidized to iodine (I₂), and the natural organic matter adsorbs onto the surface of the manganese oxide. researchgate.net The manganese oxide acts as a Lewis acid, polarizing the iodine molecule and catalyzing its reaction with the organic matter to form iodinated organic compounds, including iodomethane. researchgate.netnih.gov The presence of δ-MnO₂ significantly enhances the iodination of dissolved organic matter. nih.gov

Reaction with Photochemically Produced Radicals in Seawater

In aquatic environments, particularly seawater, photochemical reactions are a key abiotic pathway for iodomethane formation. This process is initiated by sunlight, which drives the production of highly reactive chemical species. dal.ca

The mechanism involves the reaction between photochemically produced methyl radicals and iodine atoms. nih.govdal.ca Methyl radicals can be generated from the photolysis of dissolved organic matter (DOM). researchgate.net Simultaneously, sunlight can lead to the formation of iodine radicals. nih.gov The combination of these two radicals results in the formation of iodomethane. nih.gov The production is enhanced in deoxygenated water and by the addition of iodide. dal.ca This photochemical process is considered capable of making a significant contribution to the global flux of iodine from the ocean to the atmosphere. dal.ca Halogen radicals, in general, are known to be formed through the interaction of excited-state dissolved organic matter and halide ions like iodide, contributing to various photochemical transformations in surface waters. nih.govresearchgate.net

Atmospheric Cycling and Environmental Impact of Iodomethane

Iodomethane (CH₃I), also known as methyl iodide, plays a significant role in the biogeochemical cycling of iodine and has notable impacts on atmospheric chemistry. Its journey from natural and anthropogenic sources to its ultimate fate in the atmosphere involves complex transport and chemical transformation processes.

Tropospheric-Stratospheric Transport and Distribution

The distribution and atmospheric lifetime of iodomethane are critical factors in determining its environmental impact, including its potential to transport iodine into the stratosphere. epa.gov The atmospheric lifetime of iodomethane is relatively short, with model-calculated lifetimes ranging from approximately 5.2 to 6.9 days. epa.gov This short lifespan is primarily governed by its removal processes, which vary with latitude and emission sources. epa.gov

Most iodomethane is produced through the microbial methylation of iodide, with the oceans being the primary source. wikipedia.org Rice paddies also contribute to its natural emission. wikipedia.org The distribution of iodomethane in the atmosphere is influenced by its emission sources. When considering a globally uniform surface mixing ratio, primarily from oceanic sources, the highest concentrations in the middle troposphere are found in the middle and high latitudes. epa.gov This is due to a faster removal rate in the tropics, mainly from photolysis. epa.gov In contrast, if emissions are concentrated in the northern mid-latitudes, as would be the case with its use as a soil fumigant, the maximum concentration in the middle troposphere would be observed in that region, with very low concentrations in the southern hemisphere. epa.gov

The transport of iodomethane from the troposphere to the stratosphere is a crucial pathway for introducing iodine into the upper atmosphere. epa.govresearchgate.net Photodissociation of iodomethane produces iodine radicals that can reach the stratosphere in two main ways: direct transport of iodomethane into the stratosphere before it photodissociates (Pathway A), or dissociation in the troposphere followed by the transport of a fraction of the resulting iodine radicals into the stratosphere (Pathway B). epa.gov Due to its short atmospheric lifetime, Pathway B is considered more likely. epa.gov Rapid vertical advection, especially in tropical regions, can facilitate the transport of iodomethane to the lower stratosphere. researchgate.net While this transport is most significant in the tropics, delivery to the stratosphere at mid-latitudes is also possible. researchgate.net However, model calculations indicate that the concentration of iodomethane in the upper troposphere is significantly less than 0.1% of its surface concentration. epa.gov

Table 1: Atmospheric Lifetime and Distribution of Iodomethane

Parameter Value/Description Source
Model-Calculated Atmospheric Lifetime 5.2 days (uniform global surface mixing) epa.gov
6.9 days (emissions limited to northern mid-latitudes) epa.gov
Primary Natural Source Oceans (microbial methylation of iodide) wikipedia.org
Tropospheric Distribution (Uniform Emissions) Highest concentrations in middle and high latitudes epa.gov
Tropospheric Distribution (Northern Mid-latitude Emissions) Maximum concentrations in northern mid-latitudes epa.gov
Upper Troposphere Concentration << 0.1% of surface concentration epa.gov
Primary Transport to Stratosphere Pathway B: Photodissociation in the troposphere followed by transport of iodine radicals epa.gov

Photolysis and Degradation Processes in the Atmosphere

The primary mechanism for the removal of iodomethane from the atmosphere is photolysis, the process by which molecules are broken down by photons. nih.gov Iodomethane absorbs ultraviolet radiation, leading to the cleavage of the carbon-iodine bond and the release of an iodine atom. The photolytic half-life of iodomethane in the atmosphere is estimated to be between 2.8 and 5.5 days. nih.gov

Another potential degradation pathway is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov However, this process is significantly slower than photolysis, with an estimated half-life of about 220 days. nih.gov Therefore, photolysis is the dominant degradation process for iodomethane in the atmosphere. The iodine atoms released from the photolysis of iodomethane can then participate in catalytic cycles that can affect atmospheric composition, including ozone concentrations. epa.govnih.govfrontiersin.org

Table 2: Atmospheric Degradation of Iodomethane

Degradation Process Estimated Half-Life Significance Source
Photolysis 2.8 to 5.5 days Primary degradation pathway nih.gov
Reaction with Hydroxyl Radicals (•OH) ~220 days Minor degradation pathway nih.gov

Role in the Global Iodine Geochemical Cycle

Iodomethane is a crucial component of the global iodine geochemical cycle, acting as a primary vehicle for the transfer of iodine from the Earth's surface to the atmosphere. nih.govfrontiersin.orgwikipedia.org The vast majority of iodomethane is of biogenic origin, produced in massive quantities by marine algae and kelp, as well as by terrestrial fungi and bacteria. wikipedia.org It is estimated that over 214,000 tons are produced annually by marine organisms. wikipedia.org

This biogenic production and subsequent volatilization of iodomethane from the oceans represent the main flux of iodine into the atmosphere. wikipedia.org Once in the atmosphere, the iodine released from the photolysis of iodomethane can influence atmospheric chemistry. nih.govfrontiersin.org These volatile organo-iodine species can participate in the formation of cloud condensation nuclei, which can impact cloud formation and regional climate. nih.govfrontiersin.org Atmospheric iodine species, including those derived from iodomethane, are eventually returned to the terrestrial and aquatic environments through wet and dry deposition. frontiersin.org

Interactions with Environmental Contaminants and Metal Mobilization Potential

While direct research on the specific interactions of iodomethane with environmental contaminants is limited, the chemical properties of organohalogen compounds and the biogeochemical processes involving microbial activity provide some insight into its potential role. Microbial methylation, the same process that produces iodomethane, can also play a role in the transformation and mobility of heavy metals and metalloids in the environment. researchgate.net

In some environments, particularly in soils and sediments, microbial activity can lead to the methylation of metals, which can alter their solubility, toxicity, and mobility. nih.gov For instance, certain bacteria can methylate iodide to form iodomethane. researchgate.netresearchgate.net This process of microbial metabolism can influence the fate and transport of other elements. While not directly demonstrated for iodomethane, other volatile organic compounds can interact with metals, potentially influencing their speciation and transport. nih.gov The biogeochemical cycling of iodine, driven in part by the formation and degradation of iodomethane, is intertwined with the broader cycles of other elements, and changes in these cycles could indirectly affect the mobilization of environmental contaminants.

Environmental Forensics and Stable Isotope Fingerprinting Applications

Stable isotope analysis is an emerging and powerful tool in environmental forensics, used to trace the sources and understand the fate of contaminants in the environment. ethz.che-bookshelf.deyoutube.com This technique relies on measuring the subtle variations in the ratios of stable isotopes of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) in a compound. nih.gov These isotopic ratios can provide a "fingerprint" of a substance's origin and the chemical and physical processes it has undergone. e-bookshelf.deyoutube.com

In the context of iodomethane, stable isotope fingerprinting holds significant potential. For example, the isotopic composition of carbon and hydrogen in iodomethane could potentially differentiate between natural sources (e.g., different marine or terrestrial ecosystems) and anthropogenic sources (e.g., industrial production or agricultural use). nih.gov Furthermore, as iodomethane undergoes degradation in the environment, the isotopic composition of the remaining molecules can change in a predictable way, a phenomenon known as isotopic fractionation. e-bookshelf.de By analyzing these isotopic shifts, scientists could potentially determine the extent of degradation and the reaction pathways involved. While the application of stable isotope forensics specifically to iodomethane is an area of ongoing research, the principles have been successfully applied to a wide range of other compounds for source tracking and process elucidation. youtube.comnih.gov

Advanced Analytical Techniques for Iodomethane Research

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of iodomethane (B122720) from complex mixtures. Gas and high-performance liquid chromatography are particularly prominent in its study.

Gas chromatography (GC) is a primary technique for the determination and quantification of iodomethane, especially in environmental and workplace air samples. taylorfrancis.comnih.gov The method typically involves collecting the sample on a solid sorbent tube, such as charcoal, followed by desorption with a suitable solvent like toluene. keikaventures.com The resulting solution is then injected into the GC for analysis. keikaventures.com

For aqueous samples, a purge-and-trap method is often employed, where an inert gas strips the volatile iodomethane from the water sample. taylorfrancis.com The analyte is then trapped on a sorbent material, thermally desorbed, and transferred to the GC column. taylorfrancis.com Various detectors can be coupled with GC for the detection of iodomethane. Flame Ionization Detectors (FID) are commonly used, though Electron Capture Detectors (ECD) offer higher sensitivity for halogenated compounds like iodomethane. inl.gov The choice of capillary column, such as an Rt-Q-BOND or RTX-624, is critical for achieving optimal separation. inl.gov

Below is a table summarizing typical GC methods for iodomethane analysis.

Parameter Method 1: Air Analysis Method 2: Aqueous Analysis Method 3: High Sensitivity
Sampling Solid sorbent tube (charcoal) keikaventures.comPurge and Trap taylorfrancis.comSolid Phase Microextraction (SPME) inl.gov
Desorption Toluene keikaventures.comThermal desorption taylorfrancis.comThermal desorption inl.gov
Column RTX-624 inl.govRt-Q-BOND inl.govFused Silica Capillary inl.gov
Detector Flame Ionization Detector (FID) inl.govFlame Ionization Detector (FID) inl.govElectron Capture Detector (ECD) inl.gov
Detection Limit ~1 ppm (direct injection) inl.govVaries with concentration~5 ppb inl.gov

This table is interactive. Click on the headers to learn more about each parameter.

High-Performance Liquid Chromatography (HPLC) plays a vital role in the synthesis and purification of carbon-11 (B1219553) labeled iodomethane ([¹¹C]CH₃I), a crucial precursor for producing radiotracers for Positron Emission Tomography (PET). nih.govnih.gov In this context, HPLC is not used for analyzing iodomethane itself but for purifying the final radiolabeled product that was synthesized using [¹¹C]CH₃I. nih.govresearchgate.netgoogle.com

A common and innovative technique is the "captive solvent" or "loop method". nih.govresearchgate.net In this approach, a solution of the precursor molecule is loaded into a standard HPLC injection loop. nih.govgoogle.com Gaseous [¹¹C]CH₃I is then passed through the loop, where it is trapped and reacts with the precursor at ambient temperature. nih.govresearchgate.net After the reaction, the entire content of the loop, containing the newly synthesized ¹¹C-labeled radiotracer, is directly injected onto a semi-preparative HPLC column for purification. nih.govuc.pt This method is efficient, rapid, and minimizes transfer losses, leading to high radiochemical yields. nih.govresearchgate.net Reversed-phase C18 columns are frequently used for the purification of these radiopharmaceuticals. uc.ptsnmjournals.org

Spectroscopic Characterization Techniques

Spectroscopy offers powerful tools for elucidating the molecular structure of iodomethane, studying its reaction mechanisms, and investigating its kinetic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of iodomethane and for monitoring its reactions. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecule's structure. researchgate.netuobasrah.edu.iq The ¹H NMR spectrum of iodomethane shows a singlet for the three equivalent methyl protons, while the ¹³C NMR spectrum displays a single resonance for the methyl carbon. researchgate.netpurdue.edursc.org

NMR is particularly valuable for mechanistic studies. For instance, it has been used to monitor the reactions of iodomethane with dimethylsulfoxide (DMSO), revealing the formation of various sulfonium (B1226848) iodide products. researchgate.net By tracking the changes in chemical shifts and signal intensities over time, researchers can follow the consumption of reactants and the formation of intermediates and products, providing deep insights into reaction kinetics and mechanisms. researchgate.netrsc.org Diffusion-Ordered NMR Spectroscopy (DOSY) can also be employed to differentiate between various species in the reaction mixture. researchgate.net

The following table presents typical NMR chemical shifts for iodomethane.

Nucleus Solvent Chemical Shift (δ) in ppm
¹HMethanol-d₄Assigned researchgate.net
¹³CDMSO-d₆~39.52 (referenced to solvent) rsc.org

This table is interactive. Click on the headers to learn more about each parameter.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are key methods for identifying iodomethane and studying its chemical kinetics, particularly in the gas phase and in solution.

Infrared (IR) Spectroscopy probes the vibrational modes of the molecule. tanta.edu.egmsu.edu The IR spectrum of iodomethane exhibits characteristic absorption bands corresponding to C-H stretching and bending, as well as the C-I stretching vibration. diva-portal.org These specific frequencies allow for the identification and quantification of iodomethane. copernicus.org For example, the asymmetric C-H stretch (ν₄ band) is found centered around 3060 cm⁻¹. diva-portal.org High-resolution Fourier Transform Infrared (FTIR) spectroscopy can resolve the rotational-vibrational structure, providing detailed information about the molecule's structure and dynamics. diva-portal.org

UV/Vis Spectroscopy is used to study electronic transitions within the iodomethane molecule. aip.org The near-ultraviolet absorption spectrum of iodomethane, particularly the A-band between 220 nm and 320 nm, is due to the excitation of an electron from a non-bonding 5pπ orbital on the iodine atom to an antibonding σ* orbital localized on the C–I bond. aip.orgrsc.org This transition is central to the photodissociation of iodomethane. Kinetic studies often utilize UV/Vis spectroscopy to monitor the disappearance of iodomethane or the appearance of products during photochemical reactions, as the molecule's concentration is related to its absorbance via the Beer-Lambert law. aip.orgaip.orgnih.gov

Molecular fluorescence spectroscopy is an analytical technique used for the detection of iodomethane and for investigating the influence of solvents on its photophysical properties. scitepress.orgnih.gov Although iodomethane itself is not strongly fluorescent, it can emit fluorescence when excited by ultraviolet light, typically in the 280-320 nm range. scitepress.org

Mass Spectrometry (MS) Applications in Iodomethane Research

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for iodomethane research, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques, MS provides robust methodologies for the detection, identification, and quantification of iodomethane in a variety of complex matrices. Advanced MS applications are crucial for trace-level analysis, environmental monitoring, and understanding the biogeochemical cycling of this significant organoiodine compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. wikipedia.org It is considered a "gold standard" for the forensic identification of substances because it performs a highly specific test that can positively identify the presence of a particular compound. wikipedia.org For iodomethane, a volatile organic compound, GC-MS is particularly well-suited for its analysis in environmental samples such as air, water, and soil. thermofisher.com

The technique begins with the gas chromatograph, where a sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions, including the molecular ion and various fragment ions, are separated based on their mass-to-charge ratio (m/z). nist.gov The mass spectrum produced serves as a chemical fingerprint, allowing for the definitive identification of iodomethane. nist.govnih.gov For instance, the parent molecular ion peak for iodomethane ([CH₃I]⁺) appears at an m/z of 142. researchgate.net The fragmentation pattern is also characteristic, with a prominent peak at m/z 127 corresponding to the iodine ion ([I]⁺), which is indicative of an iodine-containing compound. docbrown.info

GC-MS provides excellent sensitivity, enabling the detection of trace amounts of iodomethane. wikipedia.orgscience.gov Techniques such as headspace analysis and solid-phase microextraction (SPME) can be employed to pre-concentrate volatile iodomethane from solid or liquid samples, further enhancing detection limits. epa.govinl.gov In one study, the use of an SPME fiber improved the methyl iodide detection limit by approximately 100-fold to around 10 parts per billion (ppb). inl.gov Researchers have successfully used GC-MS to identify and quantify iodomethane formation in various organic-rich soils, confirming its role in the natural cycling of iodine. researchgate.net

Table 1: GC-MS Parameters for Iodomethane Analysis
ParameterExample Condition 1Example Condition 2
ColumnDB-1 (60 m x 0.32 mm, 1 µm film) researchgate.netChromosorb 101 (3 m x 3.2-mm OD) cdc.gov
Oven Temperature ProgramInitial -65°C, ramp 8°C/min to 175°C, hold 5 min researchgate.netIsothermal at 190°C cdc.gov
Carrier GasHelium thermofisher.comNitrogen, 30 mL/min cdc.gov
Ionization ModeElectron Impact (EI) thermofisher.comElectron Impact (EI) nist.gov
Mass AnalyzerQuadrupole thermofisher.comNot Specified
Scan Range (amu)48-200 researchgate.netNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

While GC-MS is ideal for volatile compounds like iodomethane, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for analyzing larger, non-volatile, or thermally fragile molecules in complex mixtures. thermofisher.comfsu.edu In the context of iodomethane research, LC-MS is not typically used for the direct analysis of the parent compound but is invaluable for studying its non-volatile transformation products or for analyses in complex biological matrices where extensive sample cleanup might otherwise be required. epa.govamazonaws.com

LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry. thermofisher.comnih.gov The separation occurs based on the interactions of the analytes with the stationary and mobile phases. thermofisher.com After elution from the LC column, the analytes are ionized, commonly using atmospheric pressure ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. nih.gov

The application of LC-MS/MS (tandem mass spectrometry) provides even greater specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This approach is highly effective for quantifying analytes at trace levels in complex sample matrices, such as food or biological tissues, by minimizing interferences. amazonaws.com For example, research on the phototransformation of iodomethane in water utilized HPLC to identify and quantify degradation products like methanol (B129727) and formaldehyde (B43269). epa.gov Coupling such an HPLC method with MS would allow for more confident identification and structural elucidation of unknown metabolites or reaction products in complex environmental systems. fsu.edu

Table 2: HPLC Parameters for Analysis of Iodomethane and Related Compounds
ParameterExample Condition 1 (Iodomethane) sielc.comExample Condition 2 (Transformation Products) epa.gov
ColumnNewcrom R1 (4.6 x 150 mm)Aminex HPX 87H
Mobile PhaseAcetonitrile/Water (50/50)Isocratic 0.005 N Sulfuric Acid
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV, 250 nm (Can be coupled to MS)UV (220 nm) and Radioactive Flow Detection (Can be coupled to MS)

Isotope-Ratio Mass Spectrometry for Environmental Tracing

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry used to measure the relative abundance of isotopes in a given sample with very high precision. wikipedia.org This technique is a powerful tool in environmental science for tracing the sources and understanding the biogeochemical cycles of various compounds, including iodomethane. e3s-conferences.orgresearchgate.net IRMS can differentiate between iodomethane produced from natural sources (e.g., marine algae, terrestrial fungi) and that from anthropogenic activities by analyzing the stable isotope ratios of its constituent elements, primarily carbon (¹³C/¹²C). researchgate.netwikipedia.org

Natural and industrial processes often lead to isotopic fractionation, where the relative abundance of heavy and light isotopes changes. wikipedia.org These distinct isotopic signatures can serve as tracers. For instance, the ¹³C signature of iodomethane from biological sources may differ significantly from that produced via industrial chemical synthesis. By measuring the δ¹³C value of an environmental iodomethane sample, researchers can infer its likely origin.

In a typical IRMS setup for carbon isotope analysis, the sample is first combusted to convert organic carbon into CO₂ gas. This gas is then introduced into a magnetic sector mass spectrometer, which is designed to precisely measure the ratios of the masses corresponding to different isotopologues (e.g., ¹³CO₂ and ¹²CO₂). wikipedia.org This information helps in constructing atmospheric models and understanding the global budget of iodomethane. e3s-conferences.org

Secondary Ion Mass Spectrometry and Thermal Ionization Mass Spectrometry for Iodine Detection

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the composition of solid surfaces and thin films. nasa.gov In SIMS, a primary ion beam is focused onto a sample surface, causing the sputtering of secondary ions from the outermost atomic layers. These secondary ions are then analyzed by a mass spectrometer. nasa.gov While not a primary tool for bulk iodomethane analysis, SIMS offers unique capabilities for specific research applications. For example, it could be used to study the surface chemistry of aerosols that have adsorbed atmospheric iodomethane or to investigate the distribution of iodine on the surfaces of materials exposed to iodomethane vapor. Its ability to perform depth profiling also allows for the analysis of iodine concentration as a function of depth into a material. nasa.gov

Thermal Ionization Mass Spectrometry (TIMS) is renowned for its exceptional precision and sensitivity in measuring isotope ratios, particularly for elements that are efficiently ionized by thermal means. wikipedia.orgresearchgate.net A purified liquid sample is loaded onto a metal filament, which is then heated under vacuum to first evaporate the solvent and then ionize the sample atoms. wikipedia.orgthermofisher.com The resulting ions are accelerated and separated in a magnetic sector mass analyzer. wikipedia.org TIMS provides some of the most precise isotope ratio measurements available. researchgate.netthermofisher.com In the context of iodomethane research, TIMS would be an extremely powerful tool for high-precision analysis of iodine isotopes (e.g., ¹²⁹I/¹²⁷I). The long-lived radioisotope ¹²⁹I is a product of nuclear activities. researchgate.net Detecting minute quantities of ¹²⁹I in iodomethane can serve as a sensitive tracer for tracking the transport and fate of nuclear contaminants in the environment. The high sensitivity of TIMS makes it suitable for analyzing samples with very low concentrations of iodine. researchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Methods for Iodomethane (B122720)

The traditional synthesis of iodomethane, often involving reagents like phosphorus triiodide or dimethyl sulfate (B86663), raises environmental and safety concerns. wikipedia.orgwikipedia.org Consequently, a significant research thrust is the development of greener, more sustainable synthetic routes. This involves not only improving existing processes but also exploring alternative methylating agents and innovative reaction conditions that adhere to the principles of green chemistry, such as high atom economy and the use of renewable feedstocks. jocpr.comskpharmteco.comijprajournal.com

One promising direction is the use of less hazardous and more atom-economical methylating agents. For instance, dimethyl carbonate (DMC) is being investigated as a green substitute for conventional methylating agents. researchgate.net Biotechnological approaches present another frontier, aiming to replace toxic methylating agents like iodomethane altogether in certain applications. The use of S-adenosyl methionine (SAM) as a biological methyl donor, facilitated by N-methyltransferase enzymes, offers a pathway for sustainable methylation. reachemchemicals.combiorxiv.org

Furthermore, innovative process technologies are being applied to enhance the sustainability of iodomethane synthesis and its applications. Microwave-assisted organic synthesis, for example, has been shown to be an efficient, solvent-free method for reactions involving iodomethane, reducing reaction times and energy consumption. kahedu.edu.in The development of such methods is crucial for aligning the production and use of this important chemical with modern environmental standards.

Below is a comparative table of green chemistry metrics for different methylating agents, highlighting the drive towards more sustainable options.

Methylating AgentAtom Economy (%)E-Factor (approx.)Key Considerations
Iodomethane (CH₃I) ~51% (in typical Sₙ2) libretexts.orgHighHigh equivalent weight, formation of iodide salts as byproducts. wikipedia.orglibretexts.org
Dimethyl Sulfate ((CH₃)₂SO₄) VariableHighToxic and corrosive, but often used in industry due to low cost. wikipedia.org
Dimethyl Carbonate (DMC) HighLowNon-toxic, biodegradable, versatile green reagent. researchgate.net
Methanol (B129727) (CH₃OH) HighLowCan be a green methylating agent, especially in catalytic processes. kahedu.edu.in

Atom economy and E-factor values are illustrative and can vary significantly based on the specific reaction and process conditions.

Novel Catalytic Applications and Mechanistic Insights in Complex Organic Transformations

Iodomethane's role as a potent electrophilic methylating agent is well-established, but its utility in modern catalytic chemistry is expanding into new and exciting areas. wikipedia.org Researchers are uncovering its potential not just as a substrate, but also as a key component and even a catalyst in complex organic transformations. These advancements are often underpinned by sophisticated computational studies that provide unprecedented mechanistic detail.

A notable emerging application is the use of iodomethane as a C1 organocatalyst. For example, it has been successfully employed to catalyze the aerobic ortho-selective trifluoromethylation of pyridines, a transition-metal-free process that uses inexpensive trifluoroacetic acid as the trifluoromethyl source. sciengine.comresearchgate.netsciengine.com Mechanistic studies indicate that iodomethane activates the pyridine (B92270) ring by forming an N-methylpyridinium iodide intermediate, which is then susceptible to nucleophilic attack. researchgate.netresearchgate.net

In the realm of transition-metal catalysis, iodomethane serves as an essential C1 building block in novel annulation reactions. Palladium-catalyzed [2+2+1] annulation reactions involving 3-iodochromones, bridged olefins, and iodomethane have been developed to construct complex polycyclic compounds efficiently. nih.govrsc.orgresearchgate.netscispace.comrsc.org

The fundamental reaction of iodomethane—oxidative addition—continues to be a subject of intense study, particularly in industrially vital processes. The Monsanto and Cativa processes for acetic acid production rely on the oxidative addition of iodomethane to rhodium and iridium catalysts, respectively. wikipedia.orgwikipedia.orgingentaconnect.compatnawomenscollege.inethz.ch Detailed Density Functional Theory (DFT) studies are providing deep insights into the reaction mechanisms, transition states, and the influence of ligands and solvents on these catalytic cycles. inorgchemres.orgresearchgate.netnih.govinorgchemres.org These computational investigations are crucial for optimizing existing industrial processes and for the rational design of new, more efficient catalysts. For instance, DFT studies have elucidated the multiple competing pathways in the oxidative addition of iodomethane to binuclear platinum complexes and have detailed the mechanism for rhodium-catalyzed reactions, confirming the Sₙ2 character of the nucleophilic attack by the metal complex on the iodomethane. inorgchemres.orgresearchgate.net

Refined Atmospheric and Oceanic Modeling of Iodomethane Fluxes

Iodomethane is a significant carrier of iodine from the oceans to the atmosphere, where it influences tropospheric chemistry and ozone levels. frontiersin.orgucpress.edu A key area of future research is the refinement of global atmospheric and oceanic models to better predict its budget, sources, and sinks. There are considerable uncertainties in current estimates of global iodomethane fluxes, with oceanic emissions being the largest and most variable source. mpg.deescholarship.orgdal.ca

Current models, such as the GEOS-Chem global 3-D model, simulate the production and emission of iodomethane from the oceans. mpg.de Production in seawater is understood to occur through both photochemical reactions involving dissolved organic carbon and direct biological production by marine organisms like phytoplankton and algae. frontiersin.orguni-kiel.de However, the relative importance of these pathways and their spatial and temporal variability are still debated, leading to discrepancies between model simulations and observational data. mpg.de For instance, some models overestimate concentrations at midlatitudes, suggesting a missing biological sink. mpg.de

Future research will focus on:

Improving Parameterizations: Developing more accurate parameterizations for both photochemical and biological production in ocean models. This requires more in-situ measurements across diverse oceanic regions to better constrain the models.

Quantifying Terrestrial Sources: While the ocean is the dominant source, terrestrial ecosystems, including rice paddies, wetlands, and vegetation, also contribute to the global iodomethane budget. frontiersin.orgescholarship.org Refining the magnitude of these terrestrial fluxes is crucial for a complete global picture.

Enhancing Air-Sea Exchange Models: Improving the representation of the physical and chemical processes that govern the transfer of iodomethane from the ocean surface to the atmosphere.

Tracer Applications: Utilizing iodomethane as a tracer for atmospheric processes. For example, the ratio of upper to lower tropospheric concentrations, termed the Marine Convection Index (MCI), is being used to test and validate convection schemes in global climate models. mpg.de

The table below summarizes estimated global sources of iodomethane, illustrating the range and primary contributors to its atmospheric budget.

SourceEstimated Annual Flux (Gg yr⁻¹)Key Research Area
Oceanic Emissions 214 - 1300 mpg.dedal.caImproving production pathway models (photochemical vs. biological), air-sea exchange dynamics.
Rice Paddies ~71 mpg.deUnderstanding the microbial and plant-based mechanisms of production.
Biomass Burning 3 - 10 mpg.deRefining emission factors for different types of biomass.
Wetlands/Peatlands ~7.3 / ~1.4 frontiersin.orgQuantifying emissions from various wetland ecosystems globally.
Mid-latitude Terrestrial Biomes ~33 escholarship.orgIdentifying specific plant and soil contributions.

Interdisciplinary Research Integrating Environmental Chemistry, Computational Science, and Synthetic Methodology

The complex nature of iodomethane, bridging industrial synthesis and global environmental cycles, necessitates a deeply interdisciplinary research approach. Future breakthroughs will increasingly depend on the synergy between environmental chemistry, computational science, and synthetic methodology.

This integrated approach is already bearing fruit. For example:

Connecting Lab to Globe: Kinetic data from laboratory-based synthetic and mechanistic studies are being used to inform and validate the chemical modules within large-scale atmospheric models. DFT calculations that elucidate reaction mechanisms, such as the oxidative addition of iodomethane to metal centers, provide fundamental parameters that can be incorporated into these models to improve their predictive power. inorgchemres.orgresearchgate.netnih.gov

Model-Guided Field Campaigns: Global and regional atmospheric models can identify areas of high uncertainty or discrepancy with existing data. mpg.deresearchgate.net These insights can guide the planning of targeted field campaigns (both ship-based and airborne) to collect the specific data needed to resolve these uncertainties, creating a feedback loop between modeling and measurement.

Sustainable Synthesis Inspired by Nature: Understanding the biological pathways of iodomethane production in the marine environment could inspire novel, bio-mimetic synthetic routes. frontiersin.org Integrating the principles of biocatalysis, discovered through environmental research, into synthetic organic chemistry provides a direct path toward greener chemical production. researchgate.netlongdom.org

Computational Screening: The tools of computational chemistry are not limited to mechanistic studies. They can be used to screen for new, greener catalysts for reactions involving iodomethane or to design alternative, more sustainable methylating agents, thus bridging computational science directly with the goals of green synthetic methodology. rsc.org

The study of iodomethane is evolving from siloed investigations into a collaborative, multi-faceted field. By integrating the precision of synthetic chemistry, the predictive power of computational science, and the global perspective of environmental chemistry, the scientific community is poised to unlock a more complete and actionable understanding of this vital one-carbon compound.

Q & A

Q. Table 1: Key Spectroscopic Data for Iodomethane

TechniqueKey SignalsReference
¹H NMRδ 2.16 ppm (s, CH₃)
¹³C NMRδ −20 ppm (C–I)
IR500–600 cm⁻¹ (C–I stretch)
GC-MSm/z 142 (M⁺), 127 (I⁺)

Q. Table 2: Common Pitfalls in Iodomethane Research

IssueMitigation StrategyReference
HydrolysisUse anhydrous solvents, inert atmosphere
Radiolabel decaySchedule experiments within ¹²³I half-life
Data variabilityReport solvent polarity/temperature

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.